molecular formula C18H22ClN3O3 B6453455 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine CAS No. 2549053-50-9

2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Cat. No.: B6453455
CAS No.: 2549053-50-9
M. Wt: 363.8 g/mol
InChI Key: RUCLBXNYJZPKDF-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 5-methoxy group and a piperidin-4-yl-oxy moiety linked to a 2-chloro-3-methoxybenzyl group. Its molecular weight is estimated at ~450–500 g/mol based on structural analogs . Key structural attributes include:

  • Pyrimidine ring: Serves as a planar scaffold for substituent attachment.
  • Methoxy groups: Enhance solubility via polar interactions .
  • Chlorine atom: Increases stability and influences electronic properties .

Synthetic routes likely involve multi-step reactions, including nucleophilic substitution and coupling, as seen in analogous pyrimidine derivatives . Characterization via IR, NMR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-23-15-10-20-18(21-11-15)25-14-6-8-22(9-7-14)12-13-4-3-5-16(24-2)17(13)19/h3-5,10-11,14H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLBXNYJZPKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and aldehydes under controlled conditions.

    Introduction of the Chloromethoxyphenyl Group: This step involves the reaction of the piperidine intermediate with 2-chloro-3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling with Pyrimidine: The final step involves coupling the intermediate with 5-methoxypyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy groups to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Cores

Compound Name/ID Key Substituents Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound 5-methoxy, 2-chloro-3-methoxybenzyl-piperidine ~450–500 Hypothesized improved solubility (methoxy) and target binding (chlorine/piperidine)
LDK378 (15b) 5-chloro, 2-isopropoxy, 4-(piperidin-4-yl)phenyl 530.44 ALK inhibitor with IC₅₀ = 0.15 nM; preclinical efficacy in xenograft models
Chromeno[4,3-d]pyrimidin-5-one Piperidine-phenyl, thiourea-linked chromene ~400–450 Drug-like bioavailability (computational); synthetic simplicity (one-step reaction)
5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one Sulfonyl-piperazine, ethoxy, pyrazolo-pyrimidine ~500–550 Enhanced polarity (sulfonyl group); potential kinase inhibition
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol Methylthio, methoxy, piperidine-methanol ~300–350 Methylthio increases lipophilicity; methanol enhances hydrogen bonding

Key Comparative Insights

Substituent Effects
  • Methoxy vs. Methylthio : Methoxy groups in the target compound improve water solubility compared to methylthio in , which may enhance membrane permeability but reduce polarity .
  • Chlorine vs. Sulfonyl : The 2-chloro substituent in the target compound offers electronic stabilization, whereas sulfonyl groups (e.g., ) introduce strong polarity and hydrogen-bonding capacity .

Research Findings and Implications

  • Structure-Activity Relationships (SARs) : Substituent positioning on the pyrimidine ring (e.g., 5-methoxy vs. 2-chloro) significantly impacts target binding and solubility .
  • Pharmacokinetics : Piperidine derivatives generally exhibit moderate-to-high bioavailability, as seen in , but may require optimization for metabolic stability.

Biological Activity

The compound 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group at the 5-position and an ether linkage to a piperidine moiety. The piperidine ring is further substituted with a 2-chloro-3-methoxyphenyl group. This structural arrangement is significant as it may influence the compound's reactivity and biological activity.

Structural Formula

C19H22ClN3O2\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_2

Key Features

FeatureDescription
Pyrimidine Core Central structure providing stability and reactivity
Piperidine Moiety Imparts unique pharmacological properties
Chloro-Substituted Aromatic Group Enhances biological activity through specific interactions

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with piperidine and pyrimidine derivatives have shown promising antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory pathways. For instance, the IC50 values for related compounds were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
  • Enzyme Inhibition : The compound may also exhibit enzyme inhibitory activities, such as acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases .

The biological mechanisms through which this compound exerts its effects include:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
  • Molecular Targeting : The unique combination of functional groups allows for selective binding to molecular targets, enhancing efficacy while minimizing side effects.

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antibacterial properties of several piperidine derivatives against common pathogens. The results indicated that derivatives similar in structure to this compound exhibited significant inhibition against Salmonella Typhi and Pseudomonas aeruginosa.

Study 2: Anti-inflammatory Activity Assessment

In another investigation, a series of pyrimidine derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results showed that these compounds significantly reduced inflammation compared to control groups, suggesting potential therapeutic use in inflammatory diseases.

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